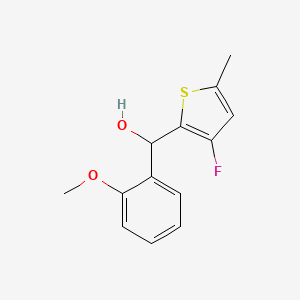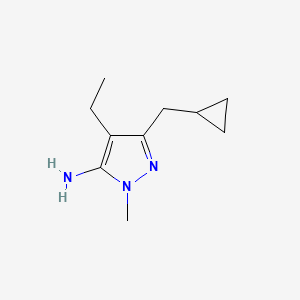
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The nucleophilic aromatic substitution reactions are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a laboratory scale can be adapted for larger-scale production by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: Similar in structure but with different functional groups.
4-Fluoro-2,6-dimethylphenylboronic acid: Shares the fluoro and dimethylphenyl groups but differs in the presence of a boronic acid moiety.
Uniqueness
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research .
Propriétés
Formule moléculaire |
C11H13FO3 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-4-7(2)9(8(5-6)15-3)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
Clé InChI |
ODSYARBVJLRBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)C(C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)


